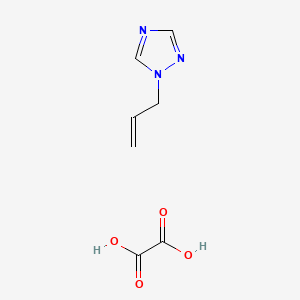

1-Allyl-1H-1,2,4-triazole oxalate

Beschreibung

Eigenschaften

IUPAC Name |

oxalic acid;1-prop-2-enyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.C2H2O4/c1-2-3-8-5-6-4-7-8;3-1(4)2(5)6/h2,4-5H,1,3H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJLVYVHIGQKPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=NC=N1.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Allyl 1h 1,2,4 Triazole Oxalate

Strategic Approaches to 1,2,4-Triazole (B32235) Ring Construction

Cyclocondensation and Annulation Reactions

Cyclocondensation reactions represent a traditional and widely employed method for the synthesis of the 1,2,4-triazole ring. These reactions typically involve the condensation of a hydrazine (B178648) derivative with a compound containing a one-carbon unit, such as formic acid or its derivatives. For instance, the reaction of formhydrazide with formamide (B127407) is a known route to unsubstituted 1H-1,2,4-triazole. chemicalbook.com Annulation strategies, where a pre-formed fragment is cyclized to build the heterocyclic ring, are also utilized.

A common precursor for the 1,2,4-triazole ring is 1-formyl-3-thiosemicarbazide, which can be prepared from thiosemicarbazide (B42300) and formic acid. Subsequent treatment of this intermediate with a base, such as sodium hydroxide (B78521), followed by acidification, leads to the formation of 1,2,4-triazole-3(5)-thiol, which can be further converted to 1,2,4-triazole. orgsyn.org

Oxidative Coupling and Cyclization Processes

Oxidative coupling and cyclization reactions provide another avenue to the 1,2,4-triazole core. These methods often involve the in-situ formation of key intermediates that subsequently undergo cyclization under oxidative conditions. Copper-catalyzed oxidative coupling reactions have been successfully employed for the synthesis of 1,2,4-triazole derivatives. organic-chemistry.org These reactions can proceed via sequential N-C and N-N bond formation.

Catalytic Synthesis Routes

Catalytic methods for the synthesis of 1,2,4-triazoles are gaining prominence due to their efficiency and potential for milder reaction conditions. Both metal-based and organocatalysts can be employed. Copper and palladium catalysts have been used in various synthetic strategies. nih.govfrontiersin.org For instance, a palladium/copper bimetallic catalyst has been used in a three-component cycloaddition reaction to produce allyl-substituted triazoles. nih.govfrontiersin.org

| Catalyst | Reactants | Product | Yield (%) | Reference |

| Palladium/Copper | Alkynes, Allyl methyl carbonate, TMSN3 | 2-Allyl-substituted-1,2,3-triazoles | 56-75 | nih.govfrontiersin.org |

| Copper(II) | Amidines, Nitriles | 1,5-Disubstituted 1,2,4-triazoles | High | organic-chemistry.org |

| Silver(I) | Amidines, Nitriles | 1,3-Disubstituted 1,2,4-triazoles | High | organic-chemistry.org |

Electrochemical Synthesis of Triazole Derivatives

Electrochemical methods offer a green and sustainable alternative for the synthesis of organic compounds, including 1,2,4-triazoles. rsc.orgnih.govresearchgate.net These reactions utilize electrical current to drive chemical transformations, often avoiding the need for harsh reagents and high temperatures. Reagent-free intramolecular dehydrogenative C–N cross-coupling reactions under electrolytic conditions have been developed for the synthesis of 1,2,4-triazolo[4,3-a]pyridines and related heterocycles. rsc.org Furthermore, electrochemical N-N oxidative coupling of 3,5-diamino-1H-1,2,4-triazole has been demonstrated for the synthesis of azo compounds. nih.gov

Regioselective Introduction of the 1-Allyl Moiety

Once the 1,2,4-triazole ring is synthesized, the next crucial step is the regioselective introduction of the allyl group at the N1 position. 1H-1,2,4-Triazole is an ambident nucleophile, and alkylation can potentially occur at either the N1 or N4 position.

Direct N-alkylation of 1H-1,2,4-triazole with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a base is a common method for introducing the allyl group. The choice of base and solvent can significantly influence the regioselectivity of the reaction. While a mixture of N1 and N4 isomers is often obtained, conditions can be optimized to favor the desired N1-allyl isomer. chemicalbook.com

For instance, the reaction of 1H-1,2,4-triazole with allyl bromide in the presence of a base like sodium hydride in a suitable solvent such as dimethylformamide (DMF) is a viable route. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

| Alkylating Agent | Base | Solvent | Product | Notes |

| Allyl Bromide | Sodium Hydride | DMF | 1-Allyl-1H-1,2,4-triazole | Common method for N-allylation. |

| Allyl Chloride | Potassium Carbonate | Acetonitrile (B52724) | 1-Allyl-1H-1,2,4-triazole | Alternative base and solvent system. |

Following the successful synthesis and purification of 1-Allyl-1H-1,2,4-triazole, the final step involves the formation of the oxalate (B1200264) salt. This is typically achieved by reacting the free base with oxalic acid in a suitable solvent, such as ethanol (B145695) or diethyl ether. The resulting oxalate salt precipitates out of the solution and can be collected by filtration, washed, and dried.

N-Alkylation Protocols of 1H-1,2,4-Triazole

The N-alkylation of 1H-1,2,4-triazole with an allyl halide, such as allyl bromide or allyl chloride, is a common and effective method for the synthesis of 1-Allyl-1H-1,2,4-triazole. This reaction is typically carried out in the presence of a base to deprotonate the triazole ring, thereby activating it for nucleophilic attack on the alkylating agent.

The choice of base and solvent plays a crucial role in the regioselectivity of the alkylation. 1H-1,2,4-triazole possesses two nucleophilic nitrogen atoms (N1 and N4), leading to the potential formation of two isomers: 1-allyl-1H-1,2,4-triazole and 4-allyl-4H-1,2,4-triazole. Studies on the alkylation of 1,2,4-triazole have shown that the reaction often yields a mixture of N-1 and N-4 substituted products. researchgate.net The ratio of these isomers is influenced by factors such as the nature of the alkylating agent, the base, the solvent, and the reaction temperature. For instance, the use of strong bases like sodium hydride (NaH) or sodium ethoxide in aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is common. Weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents can also be employed. nih.gov Research has indicated that alkylation with various alkyl halides often results in a predominance of the N-1 isomer. researchgate.net

A typical laboratory procedure would involve dissolving 1H-1,2,4-triazole in a suitable solvent, adding a base, followed by the dropwise addition of the allyl halide. The reaction mixture is then stirred, often at an elevated temperature, to ensure complete reaction. Post-reaction work-up typically involves filtration to remove inorganic salts, followed by removal of the solvent under reduced pressure. Purification of the resulting crude product, which may contain a mixture of isomers, is often achieved through column chromatography.

Table 1: Representative N-Alkylation Conditions for 1H-1,2,4-Triazole

| Alkylating Agent | Base | Solvent | Typical Yield of N-1 Isomer | Reference |

| Allyl Bromide | Sodium Ethoxide | Ethanol | >90% (for similar alkylations) | nih.gov |

| Allyl Chloride | Potassium Carbonate | DMF | Good to Excellent | nih.gov |

| Allyl Bromide | DBU | THF | ~90% (for similar alkylations) | researchgate.net |

This table presents plausible conditions for the N-allylation of 1H-1,2,4-triazole based on general knowledge of triazole alkylation. Specific yields for 1-Allyl-1H-1,2,4-triazole would require experimental verification.

Post-Cyclization Allylic Functionalization

Formation and Isolation of the Oxalate Salt

The formation of 1-Allyl-1H-1,2,4-triazole oxalate involves a straightforward acid-base reaction between the basic triazole derivative and oxalic acid.

Acid-Base Reaction Optimization

The synthesis of the oxalate salt is typically achieved by reacting 1-Allyl-1H-1,2,4-triazole with a stoichiometric amount of oxalic acid in a suitable solvent. The basic nitrogen atom of the triazole ring accepts a proton from the acidic oxalic acid, leading to the formation of the corresponding salt.

Optimization of this reaction involves selecting an appropriate solvent in which the starting materials are soluble but the resulting oxalate salt has limited solubility, thus facilitating its precipitation. Common solvents for this purpose include alcohols like ethanol or isopropanol (B130326), or ethereal solvents like diethyl ether. sciencemadness.org The reaction is generally carried out at room temperature or with gentle warming to ensure complete dissolution of the reactants. The stoichiometry between the triazole and oxalic acid should be carefully controlled to ensure the formation of the desired salt form.

Crystallization Techniques for Salt Precipitation

Once the acid-base reaction is complete, the isolation of the 1-Allyl-1H-1,2,4-triazole oxalate salt is achieved through crystallization. If the salt precipitates directly from the reaction mixture, it can be collected by filtration. If the salt remains dissolved, the solution can be cooled to a lower temperature to induce crystallization. prepchem.com

In cases where the salt is highly soluble, the addition of a less polar co-solvent (an anti-solvent) in which the salt is insoluble, such as hexane (B92381) or diethyl ether, can be employed to promote precipitation. sciencemadness.org The resulting crystalline solid is then collected by filtration, washed with a small amount of cold solvent or the anti-solvent to remove any residual impurities, and dried under vacuum. The purity and identity of the final product can be confirmed using various analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis. General procedures for preparing oxalate salts of amines and other heterocycles often involve dissolving the base in a solvent like isopropanol and adding a solution of oxalic acid in the same solvent. sciencemadness.org

Table 2: General Crystallization Solvents for Amine Oxalate Salts

| Solvent System | Technique | General Applicability |

| Ethanol/Diethyl Ether | Cooling & Anti-solvent addition | Good for moderately soluble salts |

| Isopropanol | Cooling | Suitable for salts with lower solubility in isopropanol |

| Water | Slow Evaporation/Cooling | Applicable for water-soluble salts, may yield hydrates |

| Toluene | Cooling | Can be used for less polar salts |

This table provides general solvent systems used for the crystallization of amine oxalate salts and can be considered as starting points for the crystallization of 1-Allyl-1H-1,2,4-triazole oxalate.

Mechanistic Investigations of Synthesis Pathways

The key mechanistic aspect in the synthesis of 1-Allyl-1H-1,2,4-triazole is the regioselectivity of the N-alkylation step. The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The deprotonated 1,2,4-triazole anion acts as the nucleophile, attacking the electrophilic carbon of the allyl halide and displacing the halide ion.

Computational studies and experimental evidence on the alkylation of 1,2,4-triazole suggest that the N-1 position is generally more nucleophilic and sterically more accessible than the N-4 position, leading to the preferential formation of the 1-substituted isomer. researchgate.net The transition state leading to the N-1 product is often lower in energy. The exact isomeric ratio can be influenced by the reaction conditions. For instance, the counter-ion of the base and the solvent can affect the charge distribution and steric environment around the nitrogen atoms of the triazole ring, thereby influencing the site of alkylation.

Considerations for Green Chemistry and Sustainable Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods in chemistry. For the synthesis of 1-Allyl-1H-1,2,4-triazole oxalate, several green chemistry principles can be applied.

One key area is the replacement of hazardous solvents with more benign alternatives. Water, ethanol, or propylene (B89431) carbonate are examples of greener solvents that could potentially be used for the N-alkylation step. mdpi.com The use of phase-transfer catalysts can also facilitate reactions in biphasic systems, reducing the need for large volumes of organic solvents.

Another green approach is the use of alternative alkylating agents. For instance, allyl alcohol, in the presence of a suitable catalyst, could potentially be used as a greener alternative to allyl halides, with water being the only byproduct. csic.es Furthermore, optimizing reaction conditions to minimize energy consumption, such as using microwave irradiation, can contribute to a more sustainable process. nih.gov For the salt formation step, using a minimal amount of a green solvent and optimizing the crystallization process to maximize yield and minimize waste are important considerations.

Advanced Structural Characterization and Elucidation

Comprehensive Spectroscopic Analysis

Spectroscopic techniques are invaluable for elucidating the molecular structure of compounds. The following sections detail the expected spectroscopic signatures of 1-Allyl-1H-1,2,4-triazole oxalate (B1200264) based on the known characteristics of the 1,2,4-triazole (B32235) ring system, the allyl group, and the oxalate anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity (e.g., ¹H, ¹³C, 2D-NMR)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 1-Allyl-1H-1,2,4-triazole oxalate, the NMR spectra would be dominated by the signals from the 1-allyl-1H-1,2,4-triazolium cation.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the allyl and triazole protons. The chemical shifts are influenced by the electron-withdrawing nature of the triazolium ring.

Allyl Protons: The methylene (B1212753) protons adjacent to the triazole ring would appear as a doublet. The vinyl proton (methine) would be a multiplet due to coupling with the adjacent methylene and terminal vinyl protons. The two terminal vinyl protons would likely appear as distinct multiplets due to their different chemical environments.

Triazole Protons: The two protons on the triazole ring are expected to appear as singlets in the aromatic region of the spectrum. doctorkiltz.comchemicalbook.com In some 1,2,4-triazole derivatives, these protons show singlet peaks at approximately 8.1-8.3 ppm and 7.7-7.9 ppm. doctorkiltz.com

Oxalate Proton: Depending on the solvent and concentration, the acidic proton from the oxalate may be observable as a broad singlet, or it may undergo rapid exchange with residual water in the solvent, rendering it unobservable.

¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton of the 1-allyl-1H-1,2,4-triazolium cation and the oxalate anion.

Allyl Carbons: Three distinct signals are expected for the allyl group: one for the methylene carbon attached to the triazole ring and two for the vinyl carbons.

Triazole Carbons: Two signals are anticipated for the carbon atoms within the triazole ring. For some 1,2,4-triazole derivatives, these carbons appear in the range of 140-160 ppm. pharmainfo.in

Oxalate Carbon: The two equivalent carbons of the oxalate anion would give rise to a single signal. In studies of metal-oxalate complexes, the ¹³C NMR signal for the oxalate carbon has been observed at around 168.5-169.9 ppm. nih.gov For sodium oxalate, a signal is seen around 170 ppm.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the assignments made in the 1D spectra by showing correlations between coupled protons (COSY) and between protons and their directly attached carbons (HSQC).

Expected ¹H NMR Data for 1-Allyl-1H-1,2,4-triazolium Cation

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Triazole CH | ~8.0-8.5 | s |

| Triazole CH | ~7.5-8.0 | s |

| Allyl -CH= | ~5.8-6.2 | m |

| Allyl =CH₂ | ~5.0-5.5 | m |

Expected ¹³C NMR Data for 1-Allyl-1H-1,2,4-triazole Oxalate

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Oxalate C=O | ~165-175 |

| Triazole C | ~140-160 |

| Allyl -CH= | ~130-135 |

| Allyl =CH₂ | ~115-125 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of 1-Allyl-1H-1,2,4-triazole oxalate would exhibit absorption bands from both the triazolium cation and the oxalate anion.

1-Allyl-1H-1,2,4-triazolium Cation:

C-H stretching vibrations of the triazole ring are typically observed around 3100 cm⁻¹. researchgate.net

C-H stretching of the allyl group would appear just above and below 3000 cm⁻¹.

C=C stretching of the allyl group is expected around 1640 cm⁻¹.

C=N and N-N stretching vibrations of the triazole ring usually appear in the 1400-1600 cm⁻¹ region. researchgate.net

Oxalate Anion:

A strong, broad absorption due to O-H stretching of the hydrogen-bonded carboxyl groups would be present, likely in the 2500-3300 cm⁻¹ region.

Strong asymmetric and symmetric C=O stretching vibrations are characteristic of carboxylate anions and are expected in the regions of 1650-1700 cm⁻¹ and 1300-1400 cm⁻¹, respectively. For oxalic acid, a C=O stretch is reported around 1614 cm⁻¹. researchgate.net

C-O stretching and O-H bending vibrations would also be present.

Expected IR Absorption Bands for 1-Allyl-1H-1,2,4-triazole Oxalate

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (oxalate) | 2500-3300 | Broad, Strong |

| C-H stretch (triazole) | ~3100 | Medium |

| C-H stretch (allyl) | ~2900-3080 | Medium |

| C=O stretch (oxalate) | 1650-1700 | Strong |

| C=C stretch (allyl) | ~1640 | Medium |

| C=N, N-N stretch (triazole) | 1400-1600 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and structural features of a compound through its fragmentation pattern. For an ionic compound like 1-Allyl-1H-1,2,4-triazole oxalate, electrospray ionization (ESI) would be the most suitable technique.

Positive Ion Mode: The spectrum would show a prominent peak for the 1-allyl-1H-1,2,4-triazolium cation [M]⁺. The molecular weight of 1-allyl-1H-1,2,4-triazole is approximately 109.13 g/mol . Fragmentation of this cation would likely involve the loss of the allyl group or cleavage of the triazole ring.

Negative Ion Mode: The spectrum would display a peak corresponding to the hydrogen oxalate anion [M-H]⁻ at m/z 89, and potentially the oxalate dianion [M]²⁻ at m/z 44.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule.

1,2,4-Triazole System: The 1,2,4-triazole ring exhibits π → π* transitions. Studies on 1,2,4-triazole itself show a strong absorption band around 205-210 nm. researchgate.net The presence of the allyl substituent is not expected to significantly shift this absorption.

Oxalate Anion: The oxalate anion does not have significant absorption in the standard UV-Vis range (200-800 nm).

Therefore, the UV-Vis spectrum of 1-Allyl-1H-1,2,4-triazole oxalate in a suitable solvent like ethanol (B145695) or water would likely show a single major absorption band in the low UV region, characteristic of the triazole ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

While no crystal structure for 1-Allyl-1H-1,2,4-triazole oxalate is available, we can predict its solid-state structure based on known structures of similar compounds.

Ionic Packing: The crystal structure would consist of 1-allyl-1H-1,2,4-triazolium cations and oxalate anions held together by electrostatic interactions.

Hydrogen Bonding: Extensive hydrogen bonding is expected between the N-H protons of the triazolium ring and the oxygen atoms of the oxalate anion. The acidic proton of the oxalate would also participate in strong hydrogen bonding.

Conformation: The 1,2,4-triazole ring is planar. wikipedia.org The oxalate anion can adopt either a planar or a staggered conformation in the solid state, depending on the counter-ion and packing forces. doctorkiltz.com In simple oxalate salts, a planar conformation is common. byjus.com

Predicted Crystallographic Data for 1-Allyl-1H-1,2,4-triazole Oxalate

| Parameter | Predicted Value/Feature |

|---|---|

| Crystal System | Likely monoclinic or orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Interactions | N-H···O hydrogen bonds, electrostatic interactions, π-π stacking |

| Cation Geometry | Planar triazole ring |

Following a comprehensive search of scientific databases and literature, it has been determined that specific research data for the compound 1-Allyl-1H-1,2,4-triazole oxalate is not available in published literature. Detailed experimental findings on its crystal structure, intermolecular interactions, supramolecular architecture, and elemental analysis could not be located.

However, extensive data is available for the closely related compound, 1,2,4-Triazolium hydrogen oxalate , which lacks the 1-allyl substituent but shares the same 1,2,4-triazole and oxalate components.

As per your request for a scientifically accurate article, and in the absence of data for the specified molecule, we are unable to provide the content as outlined. Generating such an article would require speculation and would not adhere to the standards of scientific accuracy.

If you would like to proceed with an article on the well-documented 1,2,4-Triazolium hydrogen oxalate , which would allow for a detailed and accurate discussion of the topics you have outlined (Crystal Packing Analysis, Supramolecular Architecture, and Elemental Analysis), please provide confirmation.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. By approximating the electron density, DFT allows for the calculation of various molecular properties.

Optimization of Molecular Conformations

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For the 1H-1,2,4-triazole molecule, DFT calculations, such as those using the B3LYP functional with a 6-31G basis set, have shown that the triazole ring is a planar structure. researchgate.net The calculated bond lengths and angles are in good agreement with experimental values, confirming the accuracy of the theoretical model. researchgate.net

Below is a table of selected calculated geometrical parameters for the 1H-1,2,4-triazole ring. The presence of the allyl group and the oxalate (B1200264) counter-ion in 1-Allyl-1H-1,2,4-triazole oxalate would be expected to cause minor deviations in these values, particularly around the N1 position.

Table 1: Selected Optimized Geometrical Parameters for 1H-1,2,4-triazole

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G) |

|---|---|---|

| Bond Length (Å) | N1-N2 | 1.344 |

| N2-C3 | 1.305 | |

| C3-N4 | 1.351 | |

| N4-C5 | 1.329 | |

| C5-N1 | 1.353 | |

| Bond Angle (°) | C5-N1-N2 | 108.4 |

| N1-N2-C3 | 102.7 | |

| N2-C3-N4 | 113.8 | |

| C3-N4-C5 | 109.6 |

Data sourced from a computational study on 1,2,4-triazole (B32235). researchgate.netrad-proceedings.org The exact values may vary slightly depending on the computational method and basis set used.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability. irjweb.com

For 1,2,4-triazole derivatives, the HOMO is typically localized on the triazole ring and any electron-rich substituents, while the LUMO is often distributed over the triazole ring and any electron-withdrawing groups. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized. irjweb.com

Table 2: Calculated Frontier Molecular Orbital Energies for a Representative Triazole Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -4.6885 |

| LUMO | -2.1660 |

Data is for N-((1H-benzo[d]imidazol-2-yl)methyl)-4H-1,2,4-triazol-4-amine, calculated at the DFT/B3LYP/6-311++G(d,p) level, and serves as an illustrative example. irjweb.com The values for 1-Allyl-1H-1,2,4-triazole oxalate would differ.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green and yellow regions represent intermediate potentials.

In 1,2,4-triazole, the regions around the nitrogen atoms are expected to be electron-rich (red or yellow), indicating their nucleophilic character and ability to form hydrogen bonds. irjweb.com The hydrogen atoms, particularly the one attached to N1, would exhibit a positive potential (blue), highlighting their acidic nature. The formation of the oxalate salt of 1-Allyl-1H-1,2,4-triazole would involve the protonation of one of the nitrogen atoms of the triazole ring, which would significantly alter the MEP map.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are instrumental in the assignment of experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of a molecule, the absorption bands observed in an experimental spectrum can be attributed to specific molecular motions, such as stretching, bending, and torsional vibrations. DFT methods have been shown to provide theoretical spectra that are in good agreement with experimental data for triazole compounds. nih.gov

For the 1H-1,2,4-triazole ring, characteristic vibrational frequencies have been assigned. researchgate.net For example, the N-H stretching vibration typically appears at a high frequency, while C-H stretching vibrations are also found in a characteristic region. The stretching and bending vibrations of the triazole ring itself give rise to a series of bands in the fingerprint region of the IR spectrum. researchgate.net

Table 3: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for 1H-1,2,4-triazole

| Vibrational Mode | Calculated Frequency (B3LYP/6-31G) | Experimental Frequency (Gas Phase) |

|---|---|---|

| N-H Stretch | 3520 | 3450 |

| C-H Stretch | 3141 | 3141 |

| Ring Stretch | 1485 | 1485 |

| Ring Stretch | 1392 | 1380 |

| Ring Bend | 883 | 883 |

Data sourced from a quantum chemical study of 1,2,4-triazole. researchgate.net The presence of the allyl group and oxalate in the title compound would introduce additional vibrational modes.

Quantum Chemical Descriptors for Reactivity Prediction

From the results of DFT calculations, several quantum chemical descriptors can be derived to predict the global reactivity of a molecule. These descriptors provide a quantitative measure of various chemical concepts:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself. It can be calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): A measure of the resistance of a molecule to a change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A larger value indicates greater stability.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Soft molecules are more reactive than hard molecules.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. It is defined as ω = χ² / (2η).

These descriptors are valuable in quantitative structure-activity relationship (QSAR) studies, where they can be correlated with biological activity or other properties of a series of compounds. d-nb.info For 1-Allyl-1H-1,2,4-triazole oxalate, these descriptors would provide a framework for understanding its reactivity in various chemical environments.

Non-Covalent Interaction Analysis

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are crucial in determining the supramolecular structure and crystal packing of molecules.

Hirshfeld Surface Analysis is a powerful tool for visualizing and quantifying these intermolecular interactions in a crystal. The Hirshfeld surface is generated by partitioning the electron density in a crystal between the molecules. The surface is colored according to various properties, such as d_norm, which highlights intermolecular contacts shorter than the van der Waals radii. Red spots on the d_norm surface indicate close contacts, which are typically hydrogen bonds or other strong interactions. nih.gov

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Analyses provide further details about bonding and non-covalent interactions. NBO analysis examines the interactions between filled and vacant orbitals, which can reveal information about hyperconjugation and charge transfer. The AIM theory, developed by Bader, analyzes the topology of the electron density to define atoms and bonds and to characterize the nature of interatomic interactions. nih.gov

For 1-Allyl-1H-1,2,4-triazole oxalate, a Hirshfeld surface analysis would be expected to reveal significant hydrogen bonding between the oxalate anion and the protonated triazole ring, as well as other weaker interactions involving the allyl group.

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational landscape and stability of molecules like 1-Allyl-1H-1,2,4-triazole oxalate. While direct MD simulation data for this specific oxalate salt is not extensively documented in publicly available literature, insights can be drawn from studies on structurally related 1,2,4-triazole derivatives.

Research on other 1,2,4-triazole compounds indicates that the triazole ring itself is a stable heterocyclic system. d-nb.infonih.gov The conformational flexibility of 1-Allyl-1H-1,2,4-triazole oxalate would primarily arise from the rotation around the single bonds of the allyl group and the orientation of the oxalate counter-ion relative to the triazole ring.

A study on a conformationally flexible molecule containing an N-allyl-2,4-dihydro-3H-1,2,4-triazole-3-thione moiety revealed the existence of multiple conformers. mdpi.com This suggests that the allyl group in 1-Allyl-1H-1,2,4-triazole oxalate would also lead to various possible conformations. The stability of these conformers would be influenced by steric hindrance and intramolecular interactions.

MD simulations of similar triazole derivatives have been used to evaluate the root-mean-square deviation (RMSD) of atomic positions over time, providing a measure of structural stability. mdpi.com For 1-Allyl-1H-1,2,4-triazole oxalate, MD simulations would likely show that while the triazole ring remains rigid, the allyl group would exhibit significant fluctuations, exploring a range of torsional angles. The interaction with the oxalate ion would also be dynamic, with the potential for hydrogen bonding between the oxalate and the N-H of the triazole ring.

The following table summarizes the expected key parameters that would be analyzed in a typical MD simulation of 1-Allyl-1H-1,2,4-triazole oxalate, based on simulations of analogous compounds.

Table 1: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description | Expected Insights for 1-Allyl-1H-1,2,4-triazole oxalate |

| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of superimposed protein or molecule at different time points. | Would indicate the stability of the triazole ring and the flexibility of the allyl group. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the deviation of each atom from its average position over the course of the simulation. | Would highlight the specific atoms in the allyl chain with the highest mobility. |

| Radius of Gyration (Rg) | Indicates the compactness of the molecule. | Changes in Rg would suggest conformational changes, such as folding or unfolding of the allyl chain. |

| Hydrogen Bond Analysis | Identifies the formation and breaking of hydrogen bonds. | Would reveal the dynamics of interaction between the triazole proton and the oxalate oxygen atoms. |

Theoretical Studies of Proton Transfer Mechanisms in Related Oxalate Salts

Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating proton transfer mechanisms. In the context of 1-Allyl-1H-1,2,4-triazole oxalate, proton transfer would likely occur between the protonated 1H-1,2,4-triazole cation and the hydrogen oxalate anion.

Research on proton transfer in other nitrogen-containing heterocyclic systems provides a framework for understanding this process. For instance, studies on 3-amino-1,2,4-triazole have shown that UV induction can lead to proton transfer from a nitrogen atom of the triazole ring to a carbonyl oxygen of a carboxylic group. researchgate.net This highlights the potential for proton mobility in the triazole ring system.

In the case of 1-Allyl-1H-1,2,4-triazole oxalate, the proton is already formally transferred to the triazole ring, forming the 1,2,4-triazolium cation. nih.gov Theoretical studies would focus on the potential energy surface of the proton transfer between the triazolium cation and the hydrogen oxalate anion. This would involve calculating the energy barriers for the proton to move from the nitrogen atom of the triazole to one of the oxygen atoms of the oxalate.

A computational study on benzotriazole (B28993) derivatives has demonstrated that excited-state intramolecular proton transfer (ESIPT) can be triggered by charge transfer. nih.gov While 1-Allyl-1H-1,2,4-triazole oxalate involves intermolecular proton transfer, the principles of charge distribution influencing proton affinity are still relevant.

The mechanism would likely involve the formation of a hydrogen-bonded complex, which facilitates the transfer. The stability of this complex and the transition state for proton transfer could be modeled using computational methods. The table below outlines the key computational approaches and expected findings from a theoretical study of proton transfer in this system.

Table 2: Theoretical Approaches to Studying Proton Transfer

| Computational Method | Objective | Expected Findings for 1-Allyl-1H-1,2,4-triazole oxalate |

| Density Functional Theory (DFT) | To calculate the electronic structure and energies of the ground and transition states. | Determination of the activation energy barrier for proton transfer between the triazolium and oxalate ions. |

| CASSCF (Complete Active Space Self-Consistent Field) | To study excited-state proton transfer. | Investigation of the role of electronic excitation in facilitating or inhibiting proton transfer. nih.gov |

| NBO (Natural Bond Orbital) Analysis | To analyze charge distribution and orbital interactions. | Understanding how charge is redistributed during the proton transfer process. |

| Potential Energy Surface (PES) Scanning | To map the energy landscape as a function of the proton's position. | Identification of the minimum energy path for the proton transfer reaction. |

Reactivity and Transformation Pathways of 1 Allyl 1h 1,2,4 Triazole Oxalate

Reactions Involving the Allyl Moiety

The allyl group, with its reactive double bond and allylic C-H bonds, is a key site for functionalization and rearrangement reactions.

Double Bond Functionalization

The carbon-carbon double bond in the allyl group is susceptible to a range of addition and cyclization reactions. These transformations allow for the introduction of new functional groups and the construction of more complex molecular architectures.

Addition Reactions: The double bond can undergo various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation, to introduce substituents.

Cyclization Reactions: The allyl group can participate in cycloaddition reactions. For instance, in the presence of suitable reagents, it can undergo [3+2] cycloaddition with azides to form triazole-containing bicyclic structures. Copper-catalyzed tandem three-component reactions involving alkynes, azides, and allyl iodide have been shown to produce 5-allyl-1,2,3-triazoles, which can be further transformed into fused tricyclic systems. organic-chemistry.org

Rearrangement Reactions

Allylic rearrangements, or allylic shifts, are common reactions for allyl-substituted compounds. These reactions involve the migration of the double bond and can be catalyzed by various factors, including heat or transition metals. wikipedia.org

In the context of allyl-substituted triazoles, thermal rearrangement has been observed. For example, 4-allyl substituted 3,5-diphenyl-4H-1,2,4-triazoles have been shown to rearrange to the corresponding 1-allyl-substituted compounds upon heating. nih.gov This type of rearrangement can proceed through mechanisms resembling SN2 or SN2' pathways. nih.gov In some cases, the allyl group can migrate from a nitrogen atom to a sulfur atom within the heterocyclic system, as seen in the thermal thio-aza allyl rearrangement of S-allylated triazoles. mdpi.com

| Reaction Type | Reactant(s) | Conditions | Product(s) | Reference |

|---|---|---|---|---|

| Thermal Rearrangement | 4-allyl-3,5-diphenyl-4H-1,2,4-triazole | Heating | 1-allyl-3,5-diphenyl-4H-1,2,4-triazole | nih.gov |

| Thio-aza Allyl Rearrangement | S-allylated triazoles | Thermal fusion | N-allylated triazoles | mdpi.com |

| Cycloaddition | Alkynes, azides, allyl iodide | CuI, NaNH2, room temperature | 5-allyl-1,2,3-triazoles | organic-chemistry.org |

Reactions of the 1,2,4-Triazole (B32235) Ring System

The 1,2,4-triazole ring is an aromatic heterocycle with three nitrogen atoms, which influences its reactivity towards both electrophiles and nucleophiles. chemicalbook.com

Electrophilic and Nucleophilic Substitutions

The 1,2,4-triazole ring can undergo both electrophilic and nucleophilic substitution reactions, although the positions of substitution can vary.

Electrophilic Substitution: Due to the presence of electron-donating nitrogen atoms, electrophilic substitution typically occurs at the nitrogen atoms. chemicalbook.com For instance, 1H-1,2,4-triazole is readily protonated at the N4 position. chemicalbook.com Alkylation is a common electrophilic substitution, and the regioselectivity can be influenced by the reaction conditions. For example, alkylation of 1H-1,2,4-triazole with sodium ethoxide in ethanol (B145695) leads to N1 substitution, while using aqueous sodium hydroxide (B78521) and methyl sulfate (B86663) can result in a mixture of 1-methyl and 4-methyl isomers. chemicalbook.com

Nucleophilic Substitution: The carbon atoms of the 1H-1,2,4-triazole ring are electron-deficient and therefore susceptible to nucleophilic attack, although this often requires harsh conditions. chemicalbook.com However, the introduction of activating groups or the formation of triazolium ions can facilitate nucleophilic substitution. chemicalbook.com

Ring-Opening and Ring-Closing Reactions

The 1,2,4-triazole ring can participate in ring-opening and ring-closing reactions, often leading to the formation of other heterocyclic systems. For example, certain fused s-triazolo[4,3-a]pyridine systems can undergo ring cleavage. acs.org Ring-closing reactions are fundamental to the synthesis of the 1,2,4-triazole ring itself, with various methods available, such as the Pellizzari and Einhorn–Brunner reactions. wikipedia.org

Influence of the Oxalate (B1200264) Counterion on Reactivity

The oxalate counterion (C₂O₄²⁻) is the conjugate base of oxalic acid, a dicarboxylic acid. nih.gov In the context of 1-allyl-1H-1,2,4-triazole oxalate, the oxalate anion's primary role is to maintain charge neutrality. However, it can potentially influence the reactivity of the 1-allyl-1H-1,2,4-triazolium cation in several ways:

Basicity: The oxalate anion is a weak base and can influence the pH of the reaction medium. This can be crucial for reactions that are sensitive to acidic or basic conditions.

Nucleophilicity: While generally considered a weak nucleophile, under certain conditions, the oxalate ion could potentially act as a nucleophile, although this is less common compared to its role as a counterion.

Solubility: The nature of the counterion affects the solubility of the salt in various solvents, which in turn can influence reaction rates and outcomes.

Crystal Packing and Solid-State Reactivity: In the solid state, the oxalate ion can participate in hydrogen bonding and other non-covalent interactions, influencing the crystal packing of the salt. This can have implications for solid-state reactions.

Exploration of Reaction Mechanisms and Kinetics

The reactivity of 1-allyl-1H-1,2,4-triazole oxalate is governed by the interplay of the electrophilic nature of the C-H bonds in the triazole ring, the nucleophilicity of the nitrogen atoms, and the versatile reactivity of the allyl group. The oxalate counter-ion can also play a role, potentially acting as a base or a nucleophile under certain conditions.

The allyl group is susceptible to both direct nucleophilic substitution (SN2) at the α-carbon and allylic rearrangement with nucleophilic attack at the γ-carbon (SN2'). The competition between these pathways is influenced by steric hindrance at the α-position and the nature of the nucleophile and leaving group. For instance, bulkier nucleophiles or substituents near the α-carbon can favor the SN2' pathway. Computational studies on similar allylic systems have shown that the SN2 pathway is often favored energetically unless there is significant steric hindrance. acs.org The energy barriers for SN2 reactions on allyl chlorides were found to be lower than their propyl analogues, a phenomenon known as the "allylic effect". nih.gov

Another potential transformation is a thermal rearrangement, analogous to the Claisen rearrangement observed in allyl aryl ethers. libretexts.orglibretexts.org In the case of N-allyl azoles, this can involve a libretexts.orglibretexts.org-sigmatropic shift, leading to the migration of the allyl group from a nitrogen atom to a carbon atom of the ring, if sterically and electronically feasible. Such rearrangements often proceed through a concerted, cyclic transition state. libretexts.org

The 1,2,4-triazole ring itself can participate in reactions. The nitrogen atoms are nucleophilic and can be further alkylated, leading to the formation of quaternary triazolium salts. chemicalbook.comnih.gov The C-H bonds of the triazole ring are generally considered electron-deficient and can be susceptible to nucleophilic attack under harsh conditions, though this is less common than reactions involving the allyl group. chemicalbook.com

The oxalate anion (C₂O₄²⁻) is the conjugate base of oxalic acid and can function as a Brønsted base, deprotonating the triazole ring or other acidic species in the reaction mixture. It can also act as a nucleophile, although it is generally considered a weak one. Its bidentate nature allows it to chelate metal ions, which could be relevant if transition metal catalysts are employed in reactions involving the title compound. wikipedia.orgwikipedia.org

A summary of potential reaction pathways for 1-allyl-1H-1,2,4-triazole is presented below.

Table 1: Potential Reaction Pathways and Influencing Factors for 1-Allyl-1H-1,2,4-triazole

| Reaction Pathway | Description | Key Influencing Factors |

| S\u20992 Reaction | Direct nucleophilic attack at the \u03b1-carbon of the allyl group, leading to substitution. | Unhindered \u03b1-carbon, strong nucleophile, good leaving group. |

| S\u20992' Reaction | Nucleophilic attack at the \u03b3-carbon of the allyl group, accompanied by a double bond shift. | Steric hindrance at the \u03b1-carbon, nature of the nucleophile and solvent. acs.org |

| libretexts.orglibretexts.org-Sigmatropic Rearrangement | Intramolecular thermal rearrangement of the allyl group from the nitrogen to a ring carbon. | High temperatures, solvent polarity. libretexts.orgorganic-chemistry.org |

| N-Alkylation | Further alkylation of a ring nitrogen atom to form a quaternary salt. | Presence of an alkylating agent. chemicalbook.comnih.gov |

| Deprotonation | Removal of a proton from the triazole ring by a base. | Presence of a sufficiently strong base. |

Solvent Effects on Reactivity and Selectivity

The choice of solvent can significantly impact the reaction rates and the selectivity between competing pathways in the reactions of 1-allyl-1H-1,2,4-triazole oxalate. Solvents can influence the solubility of reactants, stabilize transition states and intermediates, and in some cases, participate directly in the reaction.

For nucleophilic substitution reactions of the allyl group, the polarity and proticity of the solvent are critical.

Polar protic solvents , such as water and alcohols, are capable of hydrogen bonding and are effective at solvating both cations and anions. libretexts.orgcsbsju.edu They can stabilize carbocation-like transition states, thus favoring SN1-type mechanisms if a stable carbocation can be formed. libretexts.org However, for SN2 reactions, polar protic solvents can form a solvent shell around the nucleophile, decreasing its nucleophilicity and slowing down the reaction rate. libretexts.org

Polar aprotic solvents , such as acetone, acetonitrile (B52724) (ACN), and dimethylformamide (DMF), possess dipole moments but lack acidic protons. libretexts.org They are good at solvating cations but less effective at solvating anions. This leaves the anion more "naked" and reactive, thus accelerating SN2 reactions. libretexts.org Kinetic studies on the reaction of benzyl (B1604629) chloride with potassium iodide have been conducted in acetone, a polar aprotic solvent, highlighting its utility for SN2 reactions. acs.orgnih.gov

Nonpolar solvents , such as hydrocarbons, are generally poor choices for reactions involving ionic species like 1-allyl-1H-1,2,4-triazole oxalate due to low solubility.

The selectivity between SN2 and SN2' pathways can also be tuned by the solvent. While the intrinsic preference is often for the SN2 pathway, the use of specific solvents can sometimes favor the SN2' rearrangement. nih.gov

For thermal rearrangements like the libretexts.orglibretexts.org-sigmatropic shift, solvent polarity can influence the reaction rate by stabilizing the potentially more polar transition state compared to the ground state. High-temperature reactions may also benefit from the use of high-boiling point solvents or even ionic liquids. organic-chemistry.org

The oxalate counter-ion's role can also be modulated by the solvent. In a polar protic solvent, its basicity and nucleophilicity would be diminished due to solvation. In a polar aprotic solvent, it would be a more effective base or nucleophile.

Table 2: Predicted Solvent Effects on the Reactivity of 1-Allyl-1H-1,2,4-triazole

| Solvent | Type | Dielectric Constant (\u03b5) | Predicted Effect on S\u20992 Rate | Predicted Effect on S\u20991-like/Rearrangement Rate | Rationale |

| Water (H₂O) | Polar Protic | 80.1 | Decrease | Increase | Stabilizes carbocationic transition states and solvates nucleophiles. libretexts.orglibretexts.org |

| Methanol (CH₃OH) | Polar Protic | 32.7 | Decrease | Increase | Similar to water, can stabilize ionic intermediates. libretexts.org |

| Acetone ((CH₃)₂CO) | Polar Aprotic | 20.7 | Increase | Moderate | Solvates cations well, leaving anions more reactive for S\u20992. libretexts.orgacs.org |

| Acetonitrile (CH₃CN) | Polar Aprotic | 37.5 | Increase | Moderate | Higher polarity than acetone, effectively promotes S\u20992 reactions. libretexts.org |

| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Increase | Moderate | Aprotic nature and high polarity favor S\u20992 pathways. |

| Toluene (C₇H₈) | Nonpolar | 2.4 | Very Low | Very Low | Poor solubility of the ionic starting material. |

Derivatization and Analog Synthesis

Systematic Modifications at the Allyl Group

The allyl group of 1-Allyl-1H-1,2,4-triazole offers a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and structural motifs.

Saturation of the Alkene Moiety

The saturation of the alkene in the allyl group to a propyl group can be readily achieved through catalytic hydrogenation. This transformation is a standard procedure in organic synthesis. While specific studies on the hydrogenation of 1-Allyl-1H-1,2,4-triazole are not extensively documented, analogous reactions on N-allyl azole compounds are well-established. Typically, this reaction is carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The process converts the allyl group into a propyl group, thereby altering the steric and electronic profile of the N-1 substituent.

A representative reaction would involve dissolving 1-Allyl-1H-1,2,4-triazole in a suitable solvent, such as ethanol (B145695) or ethyl acetate (B1210297), and treating it with a catalytic amount of 10% Pd/C. The mixture is then subjected to a hydrogen atmosphere, often at pressures ranging from atmospheric to 50 psi, until the reaction is complete. The resulting product, 1-propyl-1H-1,2,4-triazole, can be isolated in high yield after filtration of the catalyst and removal of the solvent.

Halogenation and Hydroxylation

The double bond of the allyl group is susceptible to electrophilic addition reactions, including halogenation and hydroxylation, which introduce polar functional groups.

Halogenation: The addition of halogens, such as bromine or chlorine, across the double bond can be accomplished using various reagents. For instance, allylic bromination can be achieved using N-bromosuccinimide (NBS), often in the presence of a radical initiator like AIBN or under light irradiation. masterorganicchemistry.comlibretexts.orgorganic-chemistry.orglibretexts.orgyoutube.com This reaction would be expected to yield a mixture of regioisomers, including the vinylic bromide and the allylic bromide. The reaction of NBS with alkenes in the presence of water can also lead to the formation of bromohydrins. masterorganicchemistry.com

Hydroxylation: The syn-dihydroxylation of the alkene moiety can be carried out using reagents like osmium tetroxide (OsO4) or potassium permanganate (B83412) (KMnO4) under controlled conditions. libretexts.orgpearson.comorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com The Upjohn dihydroxylation, which uses a catalytic amount of OsO4 with a co-oxidant like N-methylmorpholine N-oxide (NMO), is a common and milder method. organic-chemistry.org This reaction would convert the allyl group into a 2,3-dihydroxypropyl group, significantly increasing the hydrophilicity of the molecule.

Carbon-Carbon Bond Forming Reactions

The allyl group can participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The Heck reaction, for example, involves the coupling of an unsaturated halide with an alkene. youtube.com In the context of 1-Allyl-1H-1,2,4-triazole, it could potentially be coupled with aryl or vinyl halides to introduce new substituents at the terminus of the allyl chain. acs.org This reaction is typically carried out in the presence of a palladium catalyst, a base, and a suitable ligand. libretexts.orgnih.govnih.govresearchgate.netthenote.app

Substitutions and Functionalization on the 1,2,4-Triazole (B32235) Ring

The 1,2,4-triazole ring, while aromatic, can undergo substitution reactions, allowing for the introduction of various functional groups that can modulate the electronic properties of the molecule.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The introduction of substituents onto the carbon atoms of the triazole ring can significantly influence its chemical and biological properties.

Electron-Donating Groups: The introduction of an amino group, a common electron-donating group, can be achieved through various synthetic routes. One common method involves the reduction of a nitro-substituted triazole. Alternatively, 3-amino-1,2,4-triazole derivatives can be synthesized from appropriate precursors. nih.govresearchgate.netorgsyn.orgnih.govrsc.org For instance, the reaction of aminoguanidine (B1677879) with formic acid is a known method for the preparation of 3-amino-1H-1,2,4-triazole. orgsyn.org

C-H Arylation: Direct C-H arylation of the 1,2,4-triazole ring has emerged as a powerful tool for the synthesis of arylated triazoles. nih.govnih.govrsc.org Palladium-catalyzed C-H arylation of 1-alkyl-1,2,4-triazoles has been shown to be regioselective, typically occurring at the C-5 position. nih.govnih.gov This method allows for the introduction of a wide range of aryl groups onto the triazole core.

Preparation of Related Salt Forms (Beyond Oxalate)

The 1-Allyl-1H-1,2,4-triazole molecule contains basic nitrogen atoms within its heterocyclic ring, making it capable of forming a variety of salts upon reaction with different inorganic and organic acids. While the oxalate (B1200264) salt is one form, numerous other salts can be prepared to alter properties such as solubility, crystallinity, and stability.

The general principle for preparing these salts involves the reaction of the free base, 1-Allyl-1H-1,2,4-triazole, with a stoichiometric amount of a selected acid in a suitable solvent. The choice of acid is critical for determining the final properties of the salt. The resulting salt often precipitates from the solution and can be isolated through filtration and purified by recrystallization. This process is a standard method for producing various salt forms of nitrogen-containing heterocyclic compounds. google.com

Common acids used for this purpose include mineral acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and nitric acid (HNO₃), as well as organic acids such as p-toluenesulfonic acid and methanesulfonic acid. google.com The reaction is typically carried out in a solvent in which the starting material is soluble but the resulting salt has limited solubility, facilitating its isolation. Alcohols like ethanol or isopropanol (B130326) are common solvent choices. google.com

Below is a table outlining potential salt forms of 1-Allyl-1H-1,2,4-triazole that can be synthesized using this general methodology.

Table 1: Potential Salt Forms of 1-Allyl-1H-1,2,4-triazole

Structure-Reactivity Relationship Studies of Derivatives

The 1,2,4-triazole ring itself can exist in two tautomeric forms, 1H- and 4H-1,2,4-triazole, which influences its chemical behavior. researchgate.net The position of the substituent on the nitrogen atoms is a key determinant of reactivity. For instance, the alkylation of an unsubstituted 1,2,4-triazole typically yields a mixture of 1-substituted and 4-substituted isomers. researchgate.net The ratio of these isomers can be influenced by the reaction conditions, such as the choice of base and solvent. researchgate.net 1-substituted and 4-substituted triazoles exhibit different electronic and steric properties, which in turn affects their reactivity in subsequent reactions, such as N-arylation or complexation with metal catalysts. acs.org

The allyl group introduces a site of unsaturation, making it susceptible to a range of reactions. Key reactivity trends based on structural modifications are summarized below.

Table 2: Structure-Reactivity Relationships in 1-Allyl-1H-1,2,4-triazole Derivatives

Computational studies on 1,2,4-triazole analogs also provide insights into their electronic structure and reactivity. d-nb.info Methods like Density Functional Theory (DFT) can calculate molecular descriptors that correlate with the reactivity of the molecule, guiding the synthesis of new derivatives with desired properties. d-nb.info These theoretical approaches complement experimental findings and accelerate the exploration of the chemical space around the 1-Allyl-1H-1,2,4-triazole core.

Compound Index

Table 3: List of Mentioned Chemical Compounds

Coordination Chemistry and Supramolecular Applications

Ligand Behavior of the 1-Allyl-1H-1,2,4-Triazole Moiety

The 1-allyl-1H-1,2,4-triazole component of the title compound is a versatile ligand in coordination chemistry. tennessee.edu The 1,2,4-triazole (B32235) ring is a five-membered aromatic heterocycle containing two carbon and three nitrogen atoms. wikipedia.org This ring system possesses multiple potential coordination sites, primarily the nitrogen atoms of the triazole ring. The specific nitrogen atoms involved in coordination can vary depending on the metal center, reaction conditions, and the presence of other ligands.

The 1,2,4-triazole moiety can act as a monodentate ligand, coordinating to a metal center through one of its nitrogen atoms. More commonly, it functions as a bridging ligand, linking two or more metal centers to form polynuclear complexes or extended coordination networks. nih.gov This bridging often occurs through the N1 and N2 or N2 and N4 positions of the triazole ring.

Complex Formation with Transition and Main Group Metals

While specific studies on the complex formation of 1-allyl-1H-1,2,4-triazole oxalate (B1200264) are not extensively documented, the broader family of 1,2,4-triazole derivatives readily forms complexes with a wide range of transition and main group metals. researchgate.net The reaction of 1,2,4-triazoles with metal salts can lead to the formation of homoleptic complexes, coordination polymers, and metal-organic frameworks (MOFs). tennessee.edu

Transition metals such as iron(II), cobalt(II), nickel(II), copper(II), and zinc(II) have been shown to form complexes with various 1,2,4-triazole-based ligands. nih.gov In these complexes, the triazole often acts as a bridging ligand, leading to the formation of dinuclear or polynuclear structures. The coordination sphere of the metal ions is typically completed by other ligands, which can be anions from the metal salt or solvent molecules.

The formation of heterometallic complexes, where two or more different metal ions are incorporated into the structure, has also been demonstrated with 1,2,4-triazole derivatives. researchgate.net This approach allows for the fine-tuning of the magnetic and optical properties of the resulting materials.

Bridging Modes of the Oxalate Anion in Metal Complexes

The oxalate anion (C₂O₄²⁻) is a versatile and well-studied bridging ligand in coordination chemistry. nih.gov It is the deprotonated form of oxalic acid and possesses four oxygen donor atoms. This allows it to adopt various coordination modes, with the most common being a bis-bidentate bridging mode. In this mode, the oxalate anion chelates to two different metal centers, effectively linking them together. nih.gov

This bridging capability makes the oxalate anion a popular component in the construction of multidimensional coordination networks. sc.edu The rigid and planar nature of the oxalate ligand often leads to well-defined and predictable structural motifs. The combination of a bridging ligand like a 1,2,4-triazole derivative and the oxalate anion can result in the formation of complex and interesting 3D frameworks. sc.edu

The following table summarizes common bridging modes of the oxalate anion:

| Bridging Mode | Description |

| Bis-bidentate | Each pair of oxygen atoms on the oxalate coordinates to a different metal center, forming two five-membered chelate rings. This is the most prevalent bridging mode. |

| Bis-monodentate | One oxygen atom from each carboxylate group coordinates to a separate metal center. |

| Tetra-monodentate | All four oxygen atoms coordinate to four different metal centers. |

Structural and Spectroscopic Characterization of Coordination Compounds

The characterization of coordination compounds derived from 1-allyl-1H-1,2,4-triazole and oxalate relies on a combination of single-crystal X-ray diffraction and various spectroscopic techniques.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the compound and to probe the coordination environment of the ligands. The vibrational frequencies of the triazole ring and the oxalate anion can shift upon coordination to a metal ion, providing evidence of complex formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is a powerful tool for characterizing the organic ligand and its coordination compounds in solution. urfu.ruresearchgate.net Chemical shift changes in the proton and carbon signals of the 1-allyl-1H-1,2,4-triazole moiety can indicate which atoms are involved in coordination.

UV-Vis Spectroscopy can provide information about the electronic transitions within the complex, which can be useful for understanding the coordination geometry and the nature of the metal-ligand interactions.

A study on a related compound, 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, utilized IR and NMR spectroscopy, alongside single-crystal X-ray diffraction, for its characterization. nih.gov

Design and Synthesis of Metal-Organic Frameworks (MOFs) incorporating the compound

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. tennessee.edu The versatile coordination behavior of both the 1,2,4-triazole moiety and the oxalate anion makes them excellent candidates for the construction of MOFs. tennessee.edumdpi.com

The synthesis of MOFs typically involves the solvothermal or hydrothermal reaction of a metal salt with the organic linkers. In the case of 1-allyl-1H-1,2,4-triazole oxalate, both the triazole and the oxalate can act as linkers, potentially leading to the formation of mixed-ligand MOFs. The presence of the allyl group on the triazole could also be exploited for post-synthetic modification of the MOF, allowing for the introduction of additional functionality.

While specific MOFs based on 1-allyl-1H-1,2,4-triazole oxalate have not been reported, the general principles of MOF design suggest that this compound could be a valuable building block. For example, 1,2,4-triazole-based MOFs have been investigated for applications in gas storage and catalysis. researchgate.net

The following table outlines key parameters in the design and synthesis of MOFs:

| Parameter | Description |

| Metal Node | The choice of metal ion influences the coordination geometry and the properties of the resulting MOF. |

| Organic Linker | The length, rigidity, and functionality of the organic linker determine the pore size and chemical environment of the MOF. |

| Solvent System | The solvent can play a role in templating the structure of the MOF and can also be incorporated into the final framework. |

| Temperature and Pressure | These reaction conditions can affect the kinetics of crystal growth and the final phase of the MOF. |

Investigations into Extended Network Structures and Their Properties

The combination of bridging 1,2,4-triazole ligands and oxalate anions is a well-established strategy for creating extended network structures with interesting physical properties, such as spin-crossover behavior and magnetic ordering. The study of coordination compounds with substituted 1,2,4-triazoles allows for the design of supramolecular structures with potential applications in molecular magnetism and catalysis. nih.gov

The ability of the 1,2,4-triazole ring to mediate magnetic exchange interactions between metal centers is a key feature in the design of molecule-based magnets. The nature and strength of these interactions are highly dependent on the bridging mode of the triazole and the geometry around the metal ions.

While the specific properties of extended networks derived from 1-allyl-1H-1,2,4-triazole oxalate are yet to be explored, the foundational knowledge from related systems suggests that this compound could be a precursor to materials with tunable magnetic, optical, or porous properties. The synthesis of coordination polymers containing cadmium, 1,2,4-triazole, and in situ formed oxalate has resulted in 3D frameworks. sc.edu

Applications in Advanced Chemical Systems and Materials Science

Role as a Key Intermediate in Complex Organic Synthesis

1-Allyl-1H-1,2,4-triazole oxalate (B1200264) serves as a valuable building block in the synthesis of more complex molecules, leveraging the reactivity of both the triazole and allyl moieties.

The 1,2,4-triazole (B32235) ring is a well-established pharmacophore and a fundamental component in the synthesis of a diverse range of heterocyclic compounds. The presence of the N-allyl group in 1-Allyl-1H-1,2,4-triazole provides a reactive handle for various chemical transformations, allowing for the construction of fused and multi-substituted heterocyclic systems. The double bond of the allyl group can participate in a variety of reactions, including but not limited to:

Cycloaddition Reactions: The allyl group can undergo [3+2] cycloaddition reactions with various dipoles to construct five-membered rings. For instance, reaction with azides can lead to the formation of bis-triazole systems.

Heck Coupling: Palladium-catalyzed coupling of the allyl group with aryl or vinyl halides can introduce further complexity and build extended conjugated systems.

Ring-Closing Metathesis: In molecules containing another double bond, ring-closing metathesis can be employed to form novel macrocyclic or fused heterocyclic structures.

Hydroformylation and Related Carbonylations: The introduction of a carbonyl group via hydroformylation can provide a key intermediate for the synthesis of various heterocyclic ketones and acids.

These transformations, starting from the readily accessible 1-Allyl-1H-1,2,4-triazole oxalate, pave the way for the synthesis of novel and structurally diverse heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. For example, the synthesis of various 1,5-disubstituted-1,2,4-triazole compounds can be achieved through the reaction of amidine reagents with hydrazine (B178648) hydrochloride salts under mild conditions. nih.gov Furthermore, multi-substituted 1,2,3-triazoles can be accessed through organocatalytic 1,3-dipolar cycloaddition of allyl ketones with azides. acs.org The functionalization of the triazole ring itself, for instance through Sonogashira couplings followed by Huisgen 1,3-dipolar cycloadditions, allows for the introduction of a diverse series of substituents. nih.gov The reaction of 5-substituted-4-amino-3-mercapto-(4H)-1,2,4-triazoles with various reagents can lead to the formation of fused heterocycles like 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines. researchgate.net

The allyl functionality of 1-Allyl-1H-1,2,4-triazole oxalate makes it a promising monomer for the synthesis of functional polymers. The vinyl group of the allyl moiety can undergo polymerization through various mechanisms, most notably free-radical polymerization. nih.govresearchgate.net This allows for the incorporation of the 1,2,4-triazole oxalate unit into a polymer backbone, leading to materials with unique properties.

The resulting polymers would possess a high density of triazole rings, which can impart several desirable characteristics:

Thermal Stability: The aromatic and stable nature of the triazole ring can enhance the thermal stability of the polymer.

Coordination Ability: The nitrogen atoms of the triazole ring can act as ligands for metal ions, opening up possibilities for the creation of polymer-based metal-organic frameworks (MOFs) or materials for metal ion sequestration.

Hydrogen Bonding Capability: The triazole ring can participate in hydrogen bonding, influencing the polymer's solubility, mechanical properties, and ability to interact with other molecules.

Ionic Conductivity: The presence of the oxalate counter-ion and the triazolium cation can lead to ion-conductive polymers, as will be discussed in a later section.

The polymerization of allyl monomers can be influenced by factors such as the nature of the initiator and the reaction conditions. acs.org The reactivity of allyl monomers in radical polymerization is a subject of ongoing research, with studies showing that the polar effects of functional groups can influence the rate of chain transfer. tandfonline.com The synthesis of allyl-functionalized polymers via controlled radical polymerization techniques like RAFT (reversible addition-fragmentation chain transfer) has been successfully demonstrated, allowing for the preparation of well-defined copolymers with pendant allyl groups. psu.edu This suggests that 1-Allyl-1H-1,2,4-triazole oxalate could be copolymerized with other monomers to tailor the properties of the resulting material. The synthesis of polymers containing 1,2,3-triazole units in their backbone has been achieved through click chemistry, highlighting the versatility of triazoles in polymer synthesis. researchgate.netmdpi.com

Functional Crystalline Materials Development

The ionic nature and specific molecular structure of 1-Allyl-1H-1,2,4-triazole oxalate suggest its potential for the development of functional crystalline materials with applications in energy and electronics.

There is a growing interest in the development of anhydrous proton conductors for applications in high-temperature proton-exchange membrane fuel cells (PEMFCs). wikipedia.orgfrontiersin.org Such materials can operate at temperatures above 100 °C without the need for water, which simplifies the fuel cell system and improves its efficiency. Both triazole and oxalate moieties have been independently investigated as components of proton-conducting materials.

The 1,2,4-triazole ring, with its multiple nitrogen atoms, can participate in proton hopping mechanisms. nih.gov The proton conductivity in such systems can occur through a Grotthuss-type mechanism, where protons are transferred along a hydrogen-bonded network. The oxalate anion can also contribute to proton conduction. For instance, one-dimensional ferrous oxalate dihydrate has been shown to exhibit high proton conductivity at ambient temperature. nih.gov In the context of 1-Allyl-1H-1,2,4-triazole oxalate, a potential mechanism for anhydrous proton conduction could involve a network of hydrogen bonds between the triazolium cations and the oxalate anions. The protons could be transported through this network via a hopping mechanism. The presence of the allyl group might influence the crystal packing and the formation of these hydrogen-bonded pathways.

Studies on imidazolium (B1220033) oxalate have shown that the structural dynamics of the ions play a crucial role in proton conductivity. researchgate.net Similarly, the mobility of the 1-allyl-1,2,4-triazolium cation and the oxalate anion within the crystal lattice would be a key factor. The development of ternary triazole-based organic-inorganic hybrids has also shown promise for high-temperature proton conductivity under anhydrous conditions. acs.org The oxalate ion is known to participate in anion exchange processes, which are fundamental to energy coupling in certain biological systems and could be relevant for ion transport in synthetic materials. nih.govresearchgate.netnih.gov

1,2,4-Triazole derivatives are known to exhibit interesting photophysical properties, and their incorporation into larger conjugated systems can lead to highly luminescent materials. nih.gov The triazole ring is electron-deficient, which can be exploited in the design of materials with specific electronic characteristics, such as for use in organic light-emitting diodes (OLEDs). The synthesis of triazolium salts as precursors for N-heterocyclic carbenes (NHCs) used in organocatalysis has been extensively studied, and single-crystal X-ray diffraction has been used to characterize these salts. researchgate.net Such structural information is crucial for understanding and predicting the optical and electronic properties of the crystalline material.

The oxalate anion can also influence the crystal structure and, consequently, the material's properties. The formation of hydrogen-bonded networks involving the oxalate anion has been observed in various crystalline salts. journalspress.com The combination of the 1-allyl-1,2,4-triazolium cation and the oxalate anion could lead to a crystal structure with interesting non-linear optical (NLO) properties. The study of NLO properties of 1,2,4-triazole-based derivatives is an active area of research. dntb.gov.ua The synthesis and characterization of water-soluble 1,2,3-triazolium salts have demonstrated their potential as fluorescent dyes. acs.org Single-crystal X-ray diffraction is a powerful technique to determine the three-dimensional structure of molecules and is essential for establishing structure-property relationships in functional crystalline materials. springernature.commdpi.com

Potential in Chemical Sensor Development (e.g., chromogenic probes)

The 1,2,4-triazole scaffold is a versatile platform for the design of chemosensors, including chromogenic probes, for the detection of various analytes such as metal ions and anions. nanobioletters.comresearchgate.net The nitrogen atoms of the triazole ring can act as binding sites for metal ions, and this interaction can lead to a change in the electronic properties of the molecule, resulting in a detectable color change. researcher.lifenih.govresearchgate.net

The functionalization of the triazole ring is key to developing selective and sensitive chemosensors. nanobioletters.com The allyl group in 1-Allyl-1H-1,2,4-triazole oxalate could be utilized in several ways for sensor development:

As a tethering point: The allyl group can be used to attach the triazole unit to a larger chromophoric or fluorophoric system. This modular approach allows for the fine-tuning of the sensor's optical properties.

As a reactive site: The double bond of the allyl group can be modified post-synthesis to introduce other functional groups that can enhance the selectivity or sensitivity of the sensor.

Influencing the binding pocket: The presence of the allyl group can create a specific steric and electronic environment around the triazole ring, influencing its binding affinity and selectivity for certain analytes.